

Analysis of the "PS47" Molecular Pathway: A Technical Guide for Researchers

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Compound of Interest			
Compound Name:	PS47		
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Disclaimer: The term "**PS47** molecular pathway" does not correspond to a standardized or widely recognized signaling cascade in publicly available scientific literature. This guide, therefore, addresses the most probable interpretations of this query based on common protein nomenclature: the p47-p97-mediated membrane fusion pathway and the CD47-SIRPa signaling pathway. Both are critical areas of research with significant implications for cell biology and therapeutic development.

Part 1: The p47 Adaptor Protein in p97/VCP-Mediated Processes

The protein p47 (also known as NSFL1C) is a crucial adaptor for the AAA+ ATPase p97 (also known as Valosin-Containing Protein, VCP). The p97-p47 complex is essential for the regulation of membrane fusion events, most notably the post-mitotic reassembly of the Golgi apparatus.[1] p47 acts as a molecular bridge, linking the ATPase activity of p97 to specific cellular machinery, including the SNARE protein syntaxin 5, to facilitate the fusion of membrane vesicles.[1]

Core Functionality of the p47-p97 Pathway

The p97 ATPase is a hexameric protein that utilizes the energy from ATP hydrolysis to remodel or disassemble protein complexes. Its cofactor, p47, directs this activity towards specific cellular processes. The p47 protein consists of three main domains: an N-terminal Ubiquitin-Associated (UBA) domain, a central SEP domain, and a C-terminal Ubiquitin Regulatory X



(UBX) domain. The UBX domain is primarily responsible for binding to the N-terminal domain of p97.[2] The interaction between p47 and p97 can be regulated by the nucleotide state (ATP or ADP bound) of p97 and is crucial for processes like Golgi membrane reassembly.[3] While p47 is a key cofactor, its binding to p97 is mutually exclusive with other adaptors like the UFD1-NPL4 complex.[4]

Quantitative Data: p47-p97 Interaction and Activity

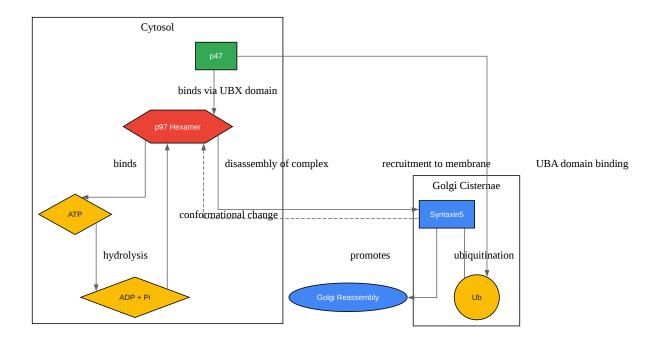
The interaction between p47 and p97, as well as the enzymatic activity of p97, has been quantified using various biophysical and biochemical techniques.

Parameter	Value	Method	Source
Binding Affinity (Kd)			
p47 - p97ND1L	0.2 - 0.5 μM	Isothermal Titration Calorimetry (ITC)	[3]
UBXD1 - p97	~3.5 μM	Isothermal Titration Calorimetry (ITC)	[4]
p471-94 - p97NTD (Site 1)	1.73 ± 0.22 mM	Nuclear Magnetic Resonance (NMR)	[5]
p471-94 - p97NTD (Site 2)	0.794 ± 0.057 mM	Nuclear Magnetic Resonance (NMR)	[5]
p97 ATPase Activity			
Km for ATP	~0.33 mM	Colorimetric Assay	[6]
Vmax	~0.52 nmol Pi min-1 μg-1	Colorimetric Assay	[6]
Stoichiometry			
p47 : p97 hexamer	3:1	Isothermal Titration Calorimetry (ITC)	[3][4]
UBXD1 : p97 hexamer	3:1	Isothermal Titration Calorimetry (ITC)	[4]

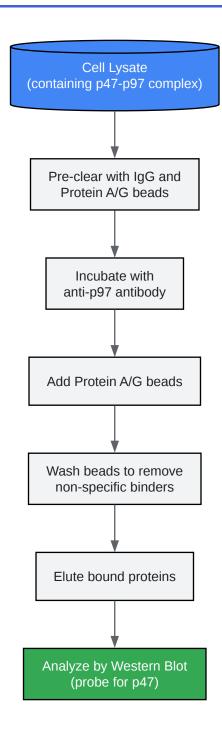


Signaling Pathway and Experimental Workflow Diagrams

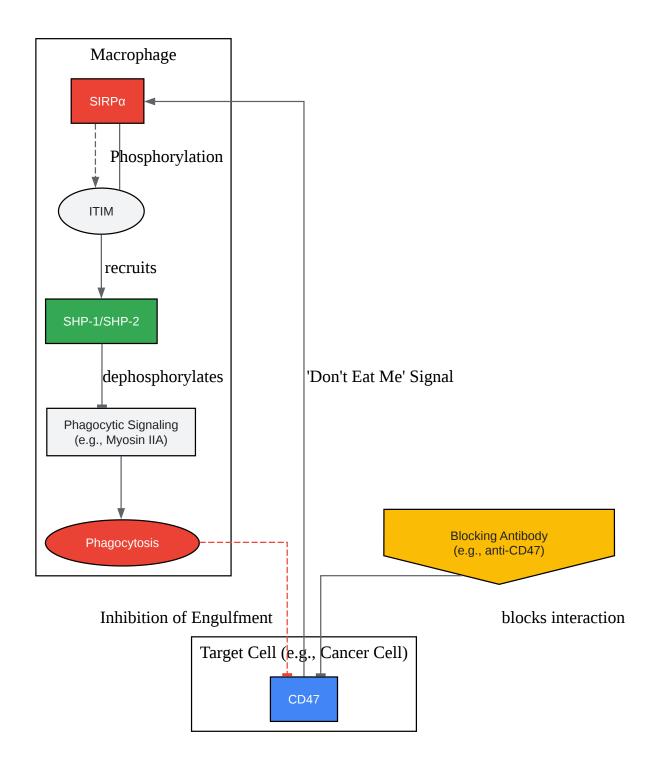




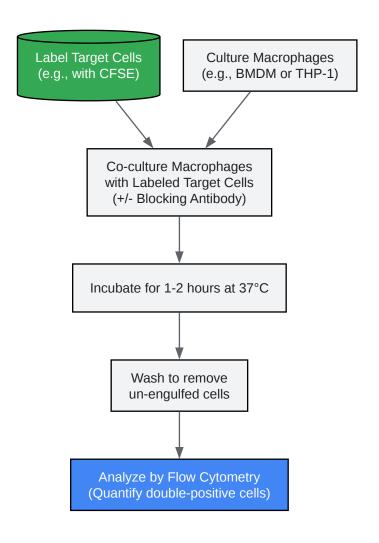












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